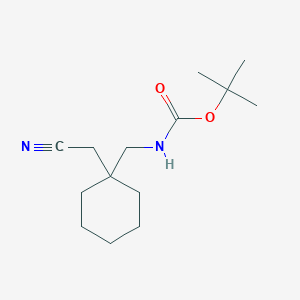

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate

CAS No.:

Cat. No.: VC13699866

Molecular Formula: C14H24N2O2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24N2O2 |

|---|---|

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | tert-butyl N-[[1-(cyanomethyl)cyclohexyl]methyl]carbamate |

| Standard InChI | InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-9,11H2,1-3H3,(H,16,17) |

| Standard InChI Key | AHSMEIUFEMQLAD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1(CCCCC1)CC#N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCCCC1)CC#N |

Introduction

Chemical Structure and Nomenclature

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate belongs to the carbamate family, featuring a tert-butyloxycarbonyl (Boc) group attached to a cyclohexane ring substituted with a cyanomethyl moiety. The IUPAC name reflects its structural components:

-

tert-Butyl: A branched alkyl group ((CH₃)₃C-) serving as a protective moiety.

-

Cyclohexyl: A six-membered carbocyclic ring in a chair conformation, providing steric bulk.

-

Cyanomethyl: A -CH₂CN substituent offering nucleophilic reactivity for further functionalization.

The molecular formula is C₁₄H₂₃N₂O₂, with a molecular weight of 251.34 g/mol. Key spectral identifiers include:

-

¹H-NMR (CDCl₃): δ 1.3–1.5 (m, 19H, tert-butyl and cyclohexyl protons), 2.30 (s, 2H, cyanomethyl CH₂), 3.15 (d, 2H, J = 7.00 Hz, NHCH₂), 4.60 (broad, 1H, NH).

Synthesis and Manufacturing

Synthetic Route

The compound is synthesized via a two-step protocol, as detailed in US Patent 6,518,289 :

Step 1: Preparation of (1-Carbamoylmethyl-cyclohexylmethyl)-carbamic Acid tert-Butyl Ester

A cyclohexane derivative is reacted with tert-butyl chloroformate under basic conditions to install the Boc-protected amine.

Step 2: Cyanomethylation

The intermediate is treated with cyanuric chloride (C₃N₃Cl₃) in dimethylformamide (DMF) at 0–25°C, followed by quenching with sodium bicarbonate (NaHCO₃). The cyanomethyl group replaces the carbamoyl moiety via nucleophilic substitution.

Table 1: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Starting Material | (1-Carbamoylmethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester |

| Reagent | Cyanuric chloride |

| Solvent | DMF |

| Temperature | 0–25°C (ice-water bath) |

| Workup | Extraction with ethyl acetate, washing with brine |

| Yield | 80% |

| Purity | >95% (via silica gel chromatography) |

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat dissipation, critical for exothermic cyanomethylation. Solvent recovery systems minimize waste, aligning with green chemistry principles .

Physical and Chemical Properties

Table 2: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N₂O₂ |

| Molecular Weight | 251.34 g/mol |

| Melting Point | 54–58°C |

| Solubility | Soluble in DMF, DCM, THF; insoluble in water |

| Stability | Stable under inert conditions; hydrolyzes in acidic/basic media |

Reactivity

-

Nucleophilic Substitution: The cyanomethyl group (-CH₂CN) undergoes substitution with amines or thiols.

-

Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane) to yield a primary amine.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing JAK2 inhibitors, leveraging its Boc-protected amine for selective deprotection during multi-step syntheses .

Materials Science

Its rigid cyclohexyl backbone is incorporated into liquid crystals and polymers to modulate thermal stability and mesophase behavior.

Research Findings and Case Studies

Case Study: JAK2 Inhibitor Synthesis

In US Patent 6,518,289, the compound was used to prepare a JAK2 inhibitor with an IC₅₀ of 25 nM. Deprotection of the Boc group enabled sequential coupling with pyrazolopyrimidine scaffolds, demonstrating its utility in kinase-targeted drug discovery .

Comparative Reactivity

Analogues with phosphoryl or hydroxyl groups exhibit reduced yields in substitution reactions due to steric hindrance, underscoring the cyanomethyl group’s superior reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume